molecular formula C17H19ClO5 B14958828 methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B14958828
M. Wt: 338.8 g/mol
InChI Key: AAUFAFZPLOTYSS-UHFFFAOYSA-N
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Description

Methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. The compound’s structure includes a chromen-2-one core with various substituents, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 7-butoxy-6-chloro-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate
  • Ethyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate
  • Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Uniqueness

Methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to the specific combination of substituents on the chromen-2-one core. The presence of the butoxy and chloro groups enhances its chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClO4C_{15}H_{15}ClO_4. The structure includes a chromenone moiety, which is significant for its biological interactions. The presence of the butoxy and chloro groups contributes to its chemical reactivity and biological profile.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways critical for cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1850 µg/mL
Escherichia coli1575 µg/mL
Candida albicans2040 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these microorganisms.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed in vitro using human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability:

Concentration (µM)Cell Viability (%)
1085
2565
5040

This indicates that higher concentrations significantly reduce cell viability, suggesting potential anticancer properties.

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications affect biological activity. For this compound:

  • Butoxy Group : Enhances lipophilicity, improving membrane permeability.
  • Chloro Substitution : Influences enzyme binding affinity and selectivity.
  • Methyl Group : May enhance stability and reduce metabolic degradation.

Case Studies

  • Study on Differentiation Induction : In a study involving human promyelocytic leukemia cells (HL60), methyl derivatives including this compound were shown to induce differentiation into mature monocyte/macrophage cells, highlighting its potential role in cancer therapy.
    • Key Findings :
      • Induced differentiation was assessed using nitro blue tetrazolium reduction assays.
      • Compounds with hydroxyl substitutions showed stronger activity compared to those without.
  • Antiviral Activity Assessment : Another study investigated the antiviral potential against retroviruses, revealing that certain coumarin derivatives exhibited significant inhibition against reverse transcriptase, suggesting a pathway for further exploration in HIV treatment.

Properties

Molecular Formula

C17H19ClO5

Molecular Weight

338.8 g/mol

IUPAC Name

methyl 2-(7-butoxy-6-chloro-4-methyl-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C17H19ClO5/c1-4-5-6-22-15-9-14-11(7-13(15)18)10(2)12(17(20)23-14)8-16(19)21-3/h7,9H,4-6,8H2,1-3H3

InChI Key

AAUFAFZPLOTYSS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl

Origin of Product

United States

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